molecular formula CAgN B148016 Silver cyanide CAS No. 506-64-9

Silver cyanide

Cat. No.: B148016
CAS No.: 506-64-9
M. Wt: 133.886 g/mol
InChI Key: LFAGQMCIGQNPJG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Silver cyanide primarily targets the cytochrome C oxidase in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain of aerobic cellular respiration .

Mode of Action

The cyanide ion in this compound binds to the iron atom in cytochrome C oxidase, acting as an irreversible enzyme inhibitor . This prevents cytochrome C oxidase from transporting electrons to oxygen, disrupting the electron transport chain . The silver ion in this compound forms linear two-coordinate Ag+ ions bridged by the cyanide ions .

Biochemical Pathways

The binding of cyanide to cytochrome C oxidase disrupts the electron transport chain, a crucial part of aerobic cellular respiration . This disruption prevents cells from using oxygen, leading to rapid cell death .

Pharmacokinetics

It’s known that silver ions are highly reactive and can form complexes with proteins and other biological molecules . The toxicity and bioavailability of this compound are likely influenced by these interactions.

Result of Action

The primary result of this compound’s action is cell death due to the disruption of aerobic cellular respiration . This occurs because the cyanide ion prevents cells from using oxygen by inhibiting cytochrome C oxidase .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other metal ions can affect the reactivity and toxicity of this compound . Additionally, the pH and temperature of the environment can influence the solubility and reactivity of this compound .

Biochemical Analysis

Biochemical Properties

Silver cyanide is known to interact with various biomolecules. For instance, it can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This binding can inhibit the enzyme, preventing it from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Cellular Effects

The binding of this compound to cytochrome C oxidase can have significant effects on cell function. It can prevent cells from using oxygen to make energy molecules . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to biomolecules such as the iron atom in cytochrome C oxidase . This binding can inhibit the enzyme, preventing it from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound is known for its role in the undesirable browning of plant products . The reaction product of this compound, o-quinones, are responsible for the formation of dark brown coloration of plant products .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the lethal dosage of hydrogen cyanide (HCN) in most animal species is 2 mg/kg . Plant materials containing ≥200 ppm of cyanogenic glycosides are dangerous .

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, cyanide, a component of this compound, can disrupt iodide uptake by the follicular thyroid cell sodium-iodide symporter by thiocyanate, a metabolite in the detoxification of cyanide .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. All elements of the cyanide transportation and distribution system bringing cyanide from its point of manufacture to a gold or silver mining operation are subject to this Protocol .

Subcellular Localization

It is known that cyanide, a component of this compound, can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver cyanide can be synthesized by reacting silver nitrate with sodium cyanide. The reaction is as follows:

AgNO3+NaCNAgCN+NaNO3\text{AgNO}_3 + \text{NaCN} \rightarrow \text{AgCN} + \text{NaNO}_3 AgNO3​+NaCN→AgCN+NaNO3​

This reaction results in the precipitation of this compound as a white solid .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of silver nitrate with potassium cyanide. The process involves dissolving silver nitrate in water and then adding potassium cyanide solution under controlled conditions to precipitate this compound. The precipitate is then filtered, washed, and dried .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions. For example, it can be reduced to metallic silver by heating in the presence of a reducing agent.

    this compound reacts with halides to form silver halides and cyanide ions. For instance:

    Substitution: AgCN+ClAgCl+CN\text{AgCN} + \text{Cl}^- \rightarrow \text{AgCl} + \text{CN}^- AgCN+Cl−→AgCl+CN−

    this compound forms complexes with various ligands such as ammonia and tertiary phosphines. For example:

    Complex Formation: AgCN+2NH3[Ag(NH3)2]++CN\text{AgCN} + 2 \text{NH}_3 \rightarrow [\text{Ag(NH}_3)_2]^+ + \text{CN}^- AgCN+2NH3​→[Ag(NH3​)2​]++CN−

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Sodium Cyanide (NaCN): Sodium cyanide is a highly soluble cyanide salt used in gold mining and electroplating.

    Potassium Cyanide (KCN): Potassium cyanide is similar to sodium cyanide in its applications and toxicity.

    Copper(I) Cyanide (CuCN): Copper(I) cyanide is used in electroplating and as a catalyst in organic synthesis.

Uniqueness of Silver Cyanide: this compound is unique due to its specific use in silver-plating and its ability to form stable complexes with various ligands. Its insolubility in water and stability under certain conditions make it suitable for specific industrial applications .

Properties

IUPAC Name

silver;cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CN.Ag/c1-2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGQMCIGQNPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[Ag+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024306
Record name Silver cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.886 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-64-9
Record name Silver cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILVER CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33RV6XQ01M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver cyanide
Reactant of Route 2
Silver cyanide
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Q & A

Q1: What is the molecular formula and weight of silver cyanide?

A1: this compound has the molecular formula AgCN, with a molecular weight of 133.886 g/mol.

Q2: What does solid-state NMR reveal about the structure of this compound?

A2: Solid-state (13)C and (15)N NMR spectroscopy studies [] reveal that this compound exists as linear polymeric chains (-Ag-CN-)n. Interestingly, these studies identified a degree of disorder within the chains, with approximately 30% of silver sites showing reversed cyanide orientation (-NC-Ag-CN- or -CN-Ag-NC-) and 70% exhibiting an ordered arrangement (-NC-Ag-NC-).

Q3: Can you elaborate on the bonding and structure of this compound complexes with thiourea and its derivatives?

A3: Research has explored the crystal structures of this compound complexes with various sulfur-containing ligands []. These complexes, which include thiourea (tu), 1-methyl-2-thiourea (mtu), and others, demonstrate polymeric structures (one- or two-dimensional) stabilized by bridging sulfur and cyanide groups. Interestingly, the specific arrangement varies depending on the ligand, highlighting the impact of ligand structure on complex formation.

Q4: What is the role of potassium ions in modifying the luminescence of this compound complexes?

A4: Introducing potassium ions into this compound complexes can yield heterometallic structures with intriguing luminescent properties []. For instance, [Me4N]2[KAg3(CN)6] displays a NaCl-type framework with ligand-unsupported argentophilic interactions and exhibits green luminescence. Another complex, [Ag3(H2O)3][K(CN)2]3, forms a unique 3D framework with [Ag3(H2O)3] clusters connecting [K(CN)2] layers, also resulting in green luminescence. These findings demonstrate the potential for tuning the luminescent behavior of this compound complexes through the incorporation of potassium ions.

Q5: How does the presence of oxygen affect the adsorption of this compound onto activated carbon?

A5: Studies on the adsorption of this compound onto activated carbon [, ] show that oxygen plays a crucial role. Increasing dissolved oxygen levels initially enhance the adsorption of this compound, but this effect plateaus beyond a certain oxygen concentration. This suggests a two-fold adsorption mechanism, with one pathway involving oxygen consumption for active site oxidation and the other proceeding without oxygen involvement.

Q6: What challenges can arise from the formation of this compound on silver objects, and how can these be addressed?

A6: The presence of this compound on silver artifacts, potentially formed during cleaning or re-plating processes [, ], poses a challenge due to its toxicity and light sensitivity. Treatment with a 20% sodium thiosulfate solution has proven effective in removing this compound, ensuring the safe handling and preservation of such objects.

Q7: How is this compound utilized in the preparation of hindered esters?

A7: this compound acts as a catalyst in the synthesis of sterically hindered esters from acyl chlorides and alcohols []. This method offers advantages over traditional approaches, such as the use of pyridine, in terms of reaction rate and yield, particularly for sterically demanding substrates.

Q8: Can you describe the role of this compound in the selective epoxidation of cyclohexene and styrene?

A8: Research demonstrates the effectiveness of this compound powder as a catalyst for the selective epoxidation of cyclohexene and styrene []. This process, conducted in acetonitrile with hydrogen peroxide as the oxidant, showcases high selectivity towards the corresponding epoxides. Notably, the this compound catalyst can be recovered and reused, indicating its potential for sustainable catalytic applications.

Q9: How does this compound participate in the Reissert reaction of 4,6-phenanthroline?

A9: this compound plays a key role in the Reissert reaction of 4,6-phenanthroline [], facilitating the formation of various Reissert compounds. This reaction, which involves the addition of a cyanide group and an acyl group across a carbon-nitrogen double bond, highlights the versatility of this compound in organic synthesis.

Q10: How can this compound be prepared for industrial applications?

A10: High-purity this compound for industrial applications, like silver plating, can be produced through several methods. One approach involves reacting silver nitrate with potassium cyanide [, , ]. Controlling the reaction conditions, such as the molar ratio of reactants, stirring rate, and temperature, are critical for obtaining high-purity this compound with desirable color and crystal properties.

Q11: How can ICP-AES be utilized to analyze this compound solutions?

A11: Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) proves valuable in analyzing the composition of this compound solutions [, ]. This technique enables the accurate determination of impurity elements, such as copper, iron, lead, nickel, zinc, and antimony, in this compound baths used for electroplating. By monitoring these impurities, manufacturers can maintain the quality and effectiveness of their plating processes.

Q12: How can a capillary ion analyzer be employed to monitor the composition of silver plating baths?

A12: A capillary ion analyzer offers a powerful tool for the simultaneous analysis of various components in silver plating baths [, ]. This technique, utilizing a chromate buffer at pH 11 and on-column indirect photometry at 254 nm, allows for the quantification of potassium this compound, phosphate, free cyanide, and borate salts. This capability is crucial for optimizing bath performance and ensuring consistent plating results.

Q13: What safety precautions should be taken when handling this compound?

A13: this compound is a highly toxic compound. It is crucial to handle it with extreme care, using appropriate personal protective equipment such as gloves and respirators. Direct contact and inhalation should be strictly avoided.

Q14: How can silver be recovered from dilute cyanide solutions in an environmentally friendly way?

A14: Electrogenerative processes offer a promising route for the environmentally sound recovery of silver from dilute cyanide solutions []. This approach involves using a closed-loop system where silver is deposited on a reticulated vitreous carbon electrode, allowing for the recovery and reuse of the cyanide solution. This method presents a sustainable alternative to traditional methods, minimizing waste and environmental impact.

Q15: What are some insights into the degradation of this compound by the hydroxyl radical?

A15: Computational and experimental studies have explored the oxidation of this compound by the hydroxyl radical in aqueous solutions []. Ab initio calculations and pulse radiolysis experiments provided evidence for the formation of an oxidized this compound complex, AgII(CN)2(H2O)2. This research sheds light on the fate of this compound in environmental systems and its potential degradation pathways.

Q16: Are there alternative adsorbents to activated carbon for recovering silver from cyanide solutions?

A16: Yes, research has focused on developing alternative adsorbents for recovering silver from cyanide solutions. One such alternative is a chelate resin containing sulfur and nitrogen []. This resin selectively adsorbs this compound, which can then be recovered using a 2% NaCN solution. This method avoids the use of activated carbon and offers a potentially more sustainable approach to silver recovery.

Q17: What historical research has been done on the electrochemical behavior of silver anodes in cyanide baths?

A17: Early research on silver electroplating explored the behavior of silver anodes in cyanide baths []. These studies identified a phenomenon termed "mechanical passivation," where a layer of silver oxide and this compound forms on the anode surface, hindering further dissolution. Understanding the factors influencing this passivation, such as free cyanide concentration, is critical for optimizing silver plating processes.

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